N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic small molecule characterized by a benzothiadiazole core substituted with a carboxamide group. The compound integrates a morpholinoethyl side chain and a 1-methylindolin-5-yl moiety, which may enhance solubility and modulate interactions with biological targets. The benzo[c][1,2,5]thiadiazole scaffold is known for its electron-deficient nature, making it a common feature in inhibitors of protein-protein interactions (e.g., neuropilin-1 antagonists) and optoelectronic materials .
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-26-7-6-16-12-15(3-5-20(16)26)21(27-8-10-29-11-9-27)14-23-22(28)17-2-4-18-19(13-17)25-30-24-18/h2-5,12-13,21H,6-11,14H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASVKBMCHVYHIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=NSN=C4C=C3)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole derivative is replaced by morpholine.
Coupling with Benzothiadiazole: The final step involves coupling the indole-morpholine intermediate with benzo[c][1,2,5]thiadiazole-5-carboxamide using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group on the benzothiadiazole ring can be reduced to an amine.
Substitution: The morpholine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives of benzothiadiazole.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Thiazole-5-Carboxamide Derivatives
Thiazole carboxamides, such as those described in and , share a carboxamide linkage but replace the benzothiadiazole core with a thiazole ring. For example:
- 4-Methyl-2-phenylthiazole-5-carbohydrazide derivatives (e.g., compound 7b , IC50 = 1.61 µg/mL against HepG-2 cells) exhibit anticancer activity via mechanisms likely involving kinase inhibition or apoptosis induction .
- The morpholinoethyl group in the target compound could improve aqueous solubility compared to simpler alkylamines in thiazole derivatives .
Imidazo[2,1-b]thiazole-5-carboxamides
Compounds like ND-11543 and ND-12025 () feature an imidazothiazole core instead of benzothiadiazole. These are anti-tuberculosis agents synthesized via EDC-mediated coupling, with yields up to 62% .
- Key Differences: The benzothiadiazole moiety may offer superior π-π stacking interactions in hydrophobic binding pockets compared to imidazothiazole.
Benzo[c][1,2,5]thiadiazole-Based Inhibitors
- EG00229 (): A benzothiadiazole sulfonamide targeting neuropilin-1 (NRP1)/VEGF-A interaction.
- Key Differences :
- The morpholinoethyl and methylindolinyl substituents may reduce off-target effects compared to EG00229’s thiophene-carboxamide structure .
Benzo[c][1,2,5]oxadiazole Analogs
describes a benzo[c][1,2,5]oxadiazole derivative used for lysosomal thiol imaging. Replacing sulfur with oxygen reduces electron deficiency, which may diminish target-binding affinity but improve metabolic stability .
Structural and Functional Comparison Table
Research Findings and Hypothetical Advantages
- Synthesis : The target compound’s synthesis likely involves coupling reagents (e.g., EDC) similar to imidazothiazole carboxamides , but its benzothiadiazole core may require specialized nitrile intermediates .
- Activity: While direct efficacy data are absent, the structural features suggest: Enhanced solubility from the morpholino group compared to thiazole derivatives. Improved target engagement via benzothiadiazole’s electron-deficient core versus oxadiazole analogs. Potential dual functionality (e.g., anticancer and anti-angiogenic) based on NRP1-targeting analogs .
Biological Activity
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Indoline moiety : Contributes to its pharmacological properties.
- Morpholino group : Enhances solubility and bioavailability.
- Thiadiazole core : Known for various biological activities.
Structural Formula
Anticancer Activity
Recent studies have indicated that compounds containing the benzo[c][1,2,5]thiadiazole moiety exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Case Study : A study demonstrated that derivatives similar to this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Testing Methodology : Disc diffusion and broth microdilution methods were employed to assess the antibacterial activity against Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines.
- Case Study : In vivo studies demonstrated reduced inflammation in models of arthritis when treated with the compound.
Synthesis and Characterization
The synthesis of this compound has been reported using various synthetic routes. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the compound.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate metabolic stability. Toxicological assessments reveal low toxicity in animal models at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
